molecular formula C12H13F3N2O B4826432 N-cyclobutyl-N'-[3-(trifluoromethyl)phenyl]urea

N-cyclobutyl-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B4826432
M. Wt: 258.24 g/mol
InChI Key: GDBMZKAUOLJTAB-UHFFFAOYSA-N
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Description

N-cyclobutyl-N’-[3-(trifluoromethyl)phenyl]urea: is an organic compound with the molecular formula C12H13F3N2O It features a cyclobutyl group and a trifluoromethyl-substituted phenyl group connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-N’-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of cyclobutylamine with 3-(trifluoromethyl)phenyl isocyanate. The reaction proceeds under mild conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst or base to facilitate the formation of the urea linkage.

    Cyclobutylamine and 3-(trifluoromethyl)phenyl isocyanate:

Industrial Production Methods

In an industrial setting, the production of N-cyclobutyl-N’-[3-(trifluoromethyl)phenyl]urea can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the efficiency and safety of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted phenyl ring.

    Oxidation and Reduction: While the urea linkage is relatively stable, the compound can participate in oxidation or reduction reactions under specific conditions, potentially altering the cyclobutyl or phenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, N-cyclobutyl-N’-[3-(trifluoromethyl)phenyl]urea is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable component in drug design.

Industry

In the industrial sector, N-cyclobutyl-N’-[3-(trifluoromethyl)phenyl]urea can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism by which N-cyclobutyl-N’-[3-(trifluoromethyl)phenyl]urea exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

    N-cyclobutyl-N’-[4-(trifluoromethyl)phenyl]urea: Similar structure but with the trifluoromethyl group in the para position.

    N-cyclobutyl-N’-[3-(trifluoromethyl)phenyl]thiourea: Contains a thiourea linkage instead of a urea linkage.

    N-cyclobutyl-N’-[3-(trifluoromethyl)phenyl]carbamate: Features a carbamate group instead of a urea group.

Uniqueness

N-cyclobutyl-N’-[3-(trifluoromethyl)phenyl]urea is unique due to the combination of the cyclobutyl group and the trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical and physical properties, such as enhanced stability and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-cyclobutyl-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O/c13-12(14,15)8-3-1-6-10(7-8)17-11(18)16-9-4-2-5-9/h1,3,6-7,9H,2,4-5H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBMZKAUOLJTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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